pNP-ADPr

Enzyme Kinetics PARP Inhibitor Screening Assay Development

pNP-ADPr (para-nitrophenyl ADP-ribose), also known as ADP-ribose-pNP, is a chromogenic analog of adenosine diphosphate ribose (ADPr) and a synthetic, colorimetric substrate. Its core utility lies in facilitating continuous, non-radioactive assays to monitor the activity of key enzymes involved in ADP-ribosylation, a critical post-translational modification.

Molecular Formula C21H26N6O16P2
Molecular Weight 680.4 g/mol
Cat. No. B12428613
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamepNP-ADPr
Molecular FormulaC21H26N6O16P2
Molecular Weight680.4 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O
InChIInChI=1S/C21H26N6O16P2/c22-18-13-19(24-7-23-18)26(8-25-13)20-16(30)14(28)11(41-20)5-38-44(34,35)43-45(36,37)39-6-12-15(29)17(31)21(42-12)40-10-3-1-9(2-4-10)27(32)33/h1-4,7-8,11-12,14-17,20-21,28-31H,5-6H2,(H,34,35)(H,36,37)(H2,22,23,24)/t11-,12-,14-,15-,16-,17-,20-,21-/m1/s1
InChIKeyPOSLVNCHSVAAOL-PLEFRAQWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

What is the Colorimetric ADP-Ribosylation Substrate pNP-ADPr (CAS 939028-75-8)?


pNP-ADPr (para-nitrophenyl ADP-ribose), also known as ADP-ribose-pNP, is a chromogenic analog of adenosine diphosphate ribose (ADPr) and a synthetic, colorimetric substrate [1]. Its core utility lies in facilitating continuous, non-radioactive assays to monitor the activity of key enzymes involved in ADP-ribosylation, a critical post-translational modification [2]. The compound's molecular design, where the nicotinamide group of NAD+ is replaced by a p-nitrophenyl (pNP) group, enables real-time spectrophotometric quantification upon enzymatic cleavage [1].

Why pNP-ADPr's Specific Properties Prevent Simple Substitution by Other ADP-Ribose Analogs


Substituting pNP-ADPr with other ADP-ribose analogs, such as the natural substrate NAD+ or fluorogenic alternatives like TFMU-ADPr, is not a trivial, one-to-one exchange for assay development. Each substrate possesses unique kinetic parameters and detection modalities that dictate its suitability for specific enzyme systems and experimental throughput. As detailed in the quantitative evidence below, the Km and Vmax values for a single enzyme (e.g., PARP-1) can vary dramatically depending on the substrate used, with pNP-ADPr showing a 100-fold difference in Vmax compared to the natural substrate β-NAD+ [1]. Furthermore, the choice between a colorimetric readout (e.g., pNP-ADPr) and a fluorogenic readout (e.g., TFMU-ADPr) involves trade-offs in sensitivity, equipment requirements, and potential compound interference, making direct substitution methodologically unsound without rigorous re-validation [2].

Quantitative Performance Metrics for pNP-ADPr: Head-to-Head and Cross-Study Comparisons


pNP-ADPr vs. β-NAD+: A 100-Fold Shift in PARP-1 Catalytic Efficiency

pNP-ADPr is a highly effective substrate for poly(ADP-ribose) polymerase (PARP) enzymes, but its kinetic profile differs markedly from the natural substrate, β-NAD+. This is a critical distinction for assay design. While the affinity (Km) of pNP-ADPr for PARP-1 (151 μM) is comparable to that of β-NAD+ (145.4 μM), its maximum catalytic rate (Vmax) is approximately 100-fold lower [1]. This altered kinetic profile, reported in a patent detailing the substrate's use, underscores that pNP-ADPr cannot be used interchangeably with NAD+ for activity measurements and that assays must be optimized specifically for this substrate's lower turnover rate [1].

Enzyme Kinetics PARP Inhibitor Screening Assay Development

pNP-ADPr Differentiates PARP Isozyme Activity: Kinetic Signatures for PARP-1, Tankyrase-1, and VPARP

One of pNP-ADPr's key differentiators is its demonstrated utility in kinetically distinguishing between different poly(ADP-ribose) polymerase (PARP) isozymes. The compound is processed by PARP-1, tankyrase-1 (PARP-5), and VPARP (PARP-4) with distinct and quantifiable kinetic parameters [1]. Specifically, PARP-1 exhibits the highest Km and Vmax (151 μM and 1.30 nmol/min/mg), followed by tankyrase-1 (82 μM and 18 pmol/min/mg) and VPARP (46 μM and 2 pmol/min/mg) [1]. This contrasts with the natural substrate NAD+, for which kinetic data for VPARP is unavailable and tankyrase-1 shows significantly different parameters, with an approximately 18-fold lower Km and much lower Vmax when using the colorimetric substrate [1].

PARP Isozyme Profiling Kinetic Parameter Analysis Substrate Specificity

pNP-ADPr Enables Continuous Assays for PARG and ARH3, a Methodological Advancement Over Discontinuous Approaches

Prior to pNP-ADPr, assays for the key ADP-ribose hydrolases PARG (Poly(ADP-ribose) glycohydrolase) and ARH3 (ADP-ribosyl hydrolase 3) were largely discontinuous, often relying on radiolabeled substrates or complex, endpoint-based detection methods [1]. pNP-ADPr was specifically designed to overcome these limitations. Its enzymatic cleavage releases the chromophore p-nitrophenolate, which can be monitored in real-time at 405 nm, enabling the first continuous, non-radioactive kinetic assays for these enzymes [1]. While the fluorescent substrate TFMU-ADPr was later developed to serve a similar purpose, its kinetic profile differs, with reported KM values for three relevant enzymes being 66.2 μM, 210 μM, and 6.3 μM, respectively .

PARG/ARH3 Activity Assay Continuous Assay Format Non-Radioactive Detection

Defined Research and Screening Applications for the Colorimetric Substrate pNP-ADPr


High-Throughput Screening (HTS) of PARP Inhibitor Libraries

The colorimetric nature of pNP-ADPr makes it an ideal substrate for automated, high-throughput screening (HTS) campaigns aimed at discovering novel inhibitors of PARP enzymes. Its use in a continuous assay format allows for real-time monitoring of PARP activity in 96- or 384-well plates using a standard absorbance microplate reader (at 405 nm) [1]. The distinct kinetic signatures provided for PARP-1, tankyrase-1, and VPARP enable the screening and profiling of inhibitors against specific isozymes in parallel, a critical step in identifying selective drug candidates [1][2].

Kinetic Characterization of ADP-Ribosyl Hydrolases (PARG and ARH3)

pNP-ADPr is the established, foundational substrate for conducting continuous, quantitative kinetic studies of the enzymes PARG and ARH3 [1]. Its adoption allows researchers to bypass the limitations of older, discontinuous, and often radioactive assays. By using pNP-ADPr, scientists can accurately determine the Michaelis-Menten kinetic parameters (Km, Vmax) of these hydrolases and rigorously characterize the mode of inhibition (e.g., competitive, non-competitive) for novel small molecules targeting these therapeutically relevant enzymes.

Isozyme-Specific PARP Activity Profiling in Basic Research

In basic research settings, pNP-ADPr is a powerful tool for differentiating the catalytic activity of PARP-1, tankyrase-1, and VPARP [1]. This application is essential for investigating the unique and non-redundant biological functions of these enzymes in processes ranging from DNA damage repair (PARP-1) to telomere maintenance and Wnt signaling (tankyrase-1). The ability to measure their activity with a simple colorimetric readout makes pNP-ADPr a practical and accessible reagent for laboratories studying ADP-ribosylation signaling pathways.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for pNP-ADPr

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.